2-fluoro-N-(1-phenylethyl)cyclopropane-1-carboxamide
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Overview
Description
2-fluoro-N-(1-phenylethyl)cyclopropane-1-carboxamide is a chemical compound with the molecular formula C12H14FNO It is known for its unique structural features, including a cyclopropane ring and a fluorine atom, which contribute to its distinct chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(1-phenylethyl)cyclopropane-1-carboxamide typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction, often using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Amidation Reaction: The final step involves the amidation of the cyclopropane carboxylic acid with 1-phenylethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(1-phenylethyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted cyclopropane derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(1-phenylethyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets, contributing to its pharmacological activity.
Comparison with Similar Compounds
Similar Compounds
- N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide
- 2-fluoro-N-(1-phenylethyl)cyclopropane-1-carboxylic acid
- N-(1-phenylethyl)cyclopropane-1-carboxamide
Uniqueness
2-fluoro-N-(1-phenylethyl)cyclopropane-1-carboxamide is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H14FNO |
---|---|
Molecular Weight |
207.24 g/mol |
IUPAC Name |
2-fluoro-N-(1-phenylethyl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C12H14FNO/c1-8(9-5-3-2-4-6-9)14-12(15)10-7-11(10)13/h2-6,8,10-11H,7H2,1H3,(H,14,15) |
InChI Key |
XWUIVRLWEGBPDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CC2F |
Origin of Product |
United States |
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